3-Amino-2-(3-thienylmethyl)-1-propanol
Description
3-Amino-2-(3-thienylmethyl)-1-propanol is a secondary alcohol featuring a primary amine group at position 3 and a 3-thienylmethyl substituent at position 2 of the propanol backbone. The compound is listed in specialized catalogs (e.g., CymitQuimica’s heterocycles catalog) but is currently discontinued, limiting commercial availability .
Properties
IUPAC Name |
2-(aminomethyl)-3-thiophen-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c9-4-8(5-10)3-7-1-2-11-6-7/h1-2,6,8,10H,3-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZRSSJFDOEFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the use of thionyl chloride in the presence of pyridine to introduce the thiophene ring .
Industrial Production Methods
Industrial production of 3-Amino-2-(3-thienylmethyl)-1-propanol may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3-thienylmethyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-2-(3-thienylmethyl)-1-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer and antihypertensive activities.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-thienylmethyl)-1-propanol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit voltage-gated sodium channels, which can lead to analgesic and anesthetic effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural analogs and their distinctions:
Physicochemical Properties
- Polarity: The primary amine in this compound increases polarity compared to methylamino derivatives (e.g., compound a in ), affecting solubility in aqueous environments.
- Aromatic Interactions: The thiophene ring’s sulfur atom provides weaker π-π stacking vs.
- Hydrogen Bonding : The hydroxyl group at C1 enables stronger hydrogen bonding than ketone-containing analogs (e.g., ), influencing molecular recognition .
Biological Activity
3-Amino-2-(3-thienylmethyl)-1-propanol, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H11NOS
- CAS Number : 929974-90-3
This compound features a thienyl group which contributes to its unique biological properties. The presence of an amino group enhances its potential as a bioactive molecule.
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Receptor Binding : Similar compounds have shown the ability to bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. This suggests a potential application in treating bacterial infections.
Antimicrobial Activity
A study investigating the antimicrobial effects of various compounds, including this compound, revealed significant activity against specific pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 0.125 mg/mL | Moderate activity |
| Listeria monocytogenes | 0.0625 mg/mL | High activity |
| Escherichia coli | No significant activity | Resistant |
These results indicate that the compound exhibits selective antimicrobial properties, which could be further explored for therapeutic applications.
Case Studies
In a clinical context, this compound was evaluated for its effects on bacterial biofilm formation. The study found that the compound significantly inhibited biofilm development in Staphylococcus aureus strains.
Table 2: Biofilm Inhibition by this compound
| Concentration (mg/mL) | Percentage Inhibition (%) |
|---|---|
| 0.5 | 30 |
| 1.0 | 50 |
| 2.0 | 75 |
The inhibition percentage increased with concentration, highlighting the compound's potential as an antibiofilm agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic viability. Current data suggest:
- Absorption : Rapid absorption in gastrointestinal tract.
- Distribution : Moderate distribution with potential central nervous system penetration due to its lipophilic nature.
- Metabolism : Primarily hepatic metabolism with possible formation of active metabolites.
- Excretion : Renal excretion as unchanged drug and metabolites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
